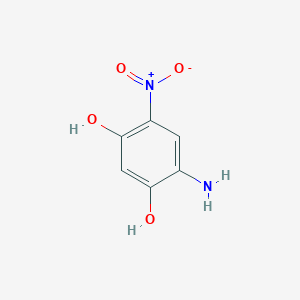

4-Amino-6-nitro-1,3-benzenediol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |

InChI Key |

SENSPHQXKYKAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Nitro 1,3 Benzenediol

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of 4-Amino-6-nitro-1,3-benzenediol. This is accomplished through the careful optimization of various reaction parameters.

Influence of Solvents and Reagents on Reaction Efficiency

The choice of solvents and reagents significantly impacts the efficiency of the synthesis. In the nitration step, the use of a mixture of nitric acid and sulfuric acid is common. google.com The molar ratios of these acids to the resorcinol (B1680541) derivative are critical. For example, a molar ratio of concentrated nitric acid to 1,3-bis(alkylcarbonato)benzene in the range of 2:1 to 3.3:1, and a molar ratio of sulfuric acid to the same substrate from 9.5:1 to 20:1 have been reported. google.com

In the catalytic reduction step, the choice of solvent can affect the reaction rate and selectivity. Solvents like n-propanol are used in the hydrogenation of dinitroresorcinol derivatives. google.com The concentration of the nitro-1,3-benzenediol in the reaction medium is also a key parameter, with concentrations in the range of 0.001 to 10 M being suitable. google.com

The nature of the reducing agent is also crucial. While catalytic hydrogenation with hydrogen gas is common, other reducing agents can be employed. google.com

Temperature and Pressure Control in Reaction Processes

Precise control of temperature and pressure is essential for maximizing yield and purity while ensuring safety. The nitration reaction is often carried out at low temperatures, for instance, between -5°C and 40°C, to control the exothermic nature of the reaction and to influence the regioselectivity. google.com

In the catalytic hydrogenation step, the temperature is typically maintained in a range of 0°C to 150°C, with a more preferred range of 30°C to 75°C. google.com The hydrogen pressure is also a critical parameter. For example, a pressure of 50 psi (345 kP) of hydrogen can be used at the start of the reaction. google.com

The hydrolysis step, if required, is also conducted under controlled temperature and pressure conditions, although atmospheric pressure is often sufficient. google.com

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Parameter | Optimized Range/Value | Reference |

|---|---|---|---|

| Nitration | Temperature | -5°C to 40°C | google.com |

| Molar Ratio (HNO₃:Substrate) | 2:1 to 3.3:1 | google.com | |

| Molar Ratio (H₂SO₄:Substrate) | 9.5:1 to 20:1 | google.com | |

| Catalytic Hydrogenation | Temperature | 0°C to 150°C (preferred 30°C to 75°C) | google.com |

| Hydrogen Pressure | Maintained around atmospheric pressure during reaction | google.com | |

| Substrate Concentration | 0.001 to 10 M (preferred 0.1 to 2 M) | google.com | |

| Hydrolysis | Pressure | Generally atmospheric | google.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aiming to develop more environmentally benign and sustainable processes. While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, general trends in green chemistry are relevant.

One key principle of green chemistry is the use of safer solvents and reaction conditions. The development of catalyst- and additive-free methods for synthesizing related heterocyclic compounds, such as 2-substituted benzothiazoles, highlights a move towards more environmentally friendly approaches. nih.gov Such methodologies often aim to reduce waste and avoid the use of hazardous materials.

Another aspect of green chemistry is the development of one-pot, multi-component reactions. These reactions improve atom economy and reduce the number of synthetic steps, thereby minimizing waste and energy consumption. nih.gov The synthesis of β-amino-acrylates and 1,4-benzoheterocycles through clean and efficient procedures with mild conditions is an example of this approach. rsc.org

The use of alternative energy sources, such as light-emitting diodes (LEDs) in photochemical reactions, is another green chemistry strategy. This has been demonstrated in the regioselective synthesis of 4-arylamino-1,2-naphthoquinones in a reusable reaction medium. rsc.org

While the direct application of these specific green methodologies to the synthesis of this compound is not explicitly documented, they represent promising avenues for future research to make the production of this compound more sustainable. The overarching goal is to design synthetic routes that are not only efficient in terms of yield and purity but also minimize their environmental impact.

Purification and Isolation Techniques for High-Purity Compound

The synthesis of high-purity this compound, and its common precursor 4,6-diamino-1,3-benzenediol, necessitates effective purification and isolation techniques to remove by-products, unreacted starting materials, and catalysts. google.comgoogle.com The final purity of these compounds is critical, particularly for applications such as the synthesis of high-molecular-weight polybenzoxazoles, where monomer purity directly impacts the properties of the resulting polymer. google.com Common methods employed include recrystallization, precipitation, filtration, and catalyst removal, often resulting in the isolation of the product as a more stable salt. google.comgoogle.com

Recrystallization is a primary technique for purifying both the final amino compound and its dinitro precursor. google.com The direct nitration of resorcinol derivatives can lead to the formation of undesirable isomers such as 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol. google.comgoogle.com Consequently, repeated recrystallizations are often required to isolate the desired 4,6-dinitro-1,3-benzenediol intermediate from these by-products. google.comgoogle.com Solvents such as methanol, propanol (B110389), and ethyl acetate (B1210297) have been found suitable for the recrystallization of the nitro-1,3-benzenediol precursor, with propanol being noted as a preferred solvent. google.com

For the aminated product, a common procedure involves recrystallizing the dihydrochloride (B599025) salt. google.comgoogle.com For instance, crude 4,6-diamino-1,3-benzenediol dihydrochloride can be purified by dissolving it in concentrated hydrochloric acid containing stannous chloride dihydrate (to prevent oxidation) and activated carbon (to remove colored impurities). google.comgoogle.com After heating, the mixture is filtered to remove the carbon and other solids, and the purified product crystallizes upon cooling. google.comgoogle.com

Precipitation and Filtration are standard methods for the initial recovery of the synthesized compound from the reaction mixture. google.comgoogle.com Following the reduction of the nitro group to an amine, the product can be precipitated from the solution. google.com A typical method involves the addition of concentrated hydrochloric acid to the reaction filtrate, causing the amino-benzenediol to precipitate as its hydrochloride salt. google.comgoogle.com This salt form is generally preferred for isolation and storage as it helps prevent oxidative decomposition of the amine groups. google.comgoogle.com Besides hydrohalide salts, salts of other mineral acids like sulfuric, nitric, or phosphoric acid are also suitable for enhancing stability. google.comgoogle.com The precipitated solid is then collected by filtration and may be washed, for example with deionized water, to remove residual acid and other soluble impurities. google.com

Catalyst Removal is a critical step when catalytic hydrogenation is used to reduce the nitro group. After the reaction, the heterogeneous catalyst is typically mixed with the crude product. The catalyst can be separated by dissolving the crude product in a suitable solvent, such as hot water, and then filtering the hot solution to remove the insoluble solid catalyst. google.comgoogle.com The catalyst-free filtrate then proceeds to the precipitation or recrystallization stage. google.comgoogle.com Through the careful application of these techniques, purities exceeding 99 weight percent can be achieved for the final product. google.com

Table 1: Recrystallization Parameters for Benzenediol Derivatives

| Compound | Recrystallization Solvent/System | Additives | Key Steps |

|---|---|---|---|

| 4,6-Dinitro-1,3-benzenediol | Propanol (preferred), Methanol, Ethyl Acetate | None specified | Dissolution in hot solvent followed by cooling to induce crystallization. Repeated cycles may be necessary. google.com |

| 4,6-Diamino-1,3-benzenediol Dihydrochloride | Concentrated Hydrochloric Acid (HCl) | Stannous chloride dihydrate, Activated carbon | Dissolve crude material in hot HCl with additives, filter hot to remove carbon, cool filtrate to 0°C to precipitate the purified product. google.comgoogle.com |

Advanced Spectroscopic and Crystallographic Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms within a molecule. For a related compound, 4-nitroaniline (B120555), the aromatic protons exhibit distinct chemical shifts. Protons ortho to the nitro group are typically found further downfield due to the group's strong electron-withdrawing nature, while protons ortho to the amino group are shifted upfield. In a similar vein, the ¹H NMR spectrum of 4-Amino-6-nitro-1,3-benzenediol would be expected to show specific signals corresponding to its aromatic protons, with their chemical shifts influenced by the positions of the amino, nitro, and hydroxyl groups.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (ppm) |

| Aromatic H | 6.0 - 8.5 |

| Amino (NH₂) H | 3.0 - 5.0 |

| Hydroxyl (OH) H | 4.0 - 7.0 |

This table is interactive. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. For instance, carbons bonded to electron-withdrawing nitro and hydroxyl groups are expected to be deshielded and appear at a higher chemical shift (downfield). Conversely, the carbon attached to the electron-donating amino group would be shielded and appear at a lower chemical shift (upfield). For example, in nitrobenzene (B124822), the carbon atom attached to the nitro group shows a chemical shift of around 148 ppm.

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (ppm) |

| C-NH₂ | 130 - 150 |

| C-NO₂ | 140 - 160 |

| C-OH | 150 - 170 |

| Other Aromatic C | 100 - 130 |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

In the analysis of a structurally related polymer, 4-Amino-6-chloro-1,3-benzenedisulfonamide, FT-IR spectroscopy confirmed the presence of various functional groups through their distinct vibrational modes. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl groups, and the symmetric and asymmetric stretching of the nitro group. Aromatic C=C stretching and C-H bending vibrations would also be present.

To precisely assign the observed vibrational frequencies to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. This computational method helps to understand the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. For a complex molecule like this compound, PED analysis would be crucial for accurately interpreting the IR and Raman spectra and confirming the presence and connectivity of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 |

| Nitro (N=O) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (N=O) | Symmetric Stretching | 1335 - 1370 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern, which shows the masses of smaller fragments of the molecule, provides valuable information about its structure. For instance, the mass spectrum of the related compound 2-nitro-1,3-benzenediol shows a distinct molecular ion peak, confirming its molecular weight.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Characterization

Crystal System, Space Group, and Lattice Parameters

A comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific experimental data for the crystal system, space group, and lattice parameters of this compound. While information on the chemical properties of this compound and its hydrochloride salt is available, detailed single-crystal X-ray diffraction analysis results appear to be unpublished or not readily accessible in the public domain.

Crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms within a crystal lattice. This information includes the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), which describes the symmetry of the unit cell, the space group, which defines the symmetry operations within the unit cell, and the precise dimensions of the unit cell given by the lattice parameters (a, b, c, α, β, γ).

Without experimental crystallographic data, a definitive description of these structural parameters for this compound cannot be provided. Further research, including single-crystal growth and subsequent X-ray diffraction analysis, would be required to determine these fundamental properties.

Reactivity Profiles and Mechanistic Investigations of 4 Amino 6 Nitro 1,3 Benzenediol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Amino-6-nitro-1,3-benzenediol is highly substituted, which impacts its reactivity in aromatic substitution reactions. The amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. libretexts.orglumenlearning.comvedantu.com Conversely, the nitro group is a strong deactivating group and is meta-directing. quora.com

In electrophilic aromatic substitution (EAS) , the positions of electrophilic attack are primarily controlled by the activating groups. The amino and hydroxyl groups increase the electron density at the ortho and para positions relative to themselves, making these sites more susceptible to attack by electrophiles. lumenlearning.comvedantu.com Given the existing substitution pattern, the only available position for substitution is at C5, which is ortho to one hydroxyl group and the amino group, and para to the other hydroxyl group. The strong activation by these groups suggests that this position would be highly reactive towards electrophiles. However, the bulky nature of the substituents may sterically hinder the approach of the electrophile. The first step in an EAS reaction, the attack of the electrophile by the pi-electrons of the aromatic ring, is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. libretexts.orgyoutube.commasterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast and energetically favorable process. youtube.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is unlikely to occur without modification. SNAr reactions require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.comlibretexts.orgnih.gov In this molecule, there are no good leaving groups like halogens attached to the ring. While the nitro group is strongly electron-withdrawing, the hydroxyl and amino groups are electron-donating, which disfavors nucleophilic attack on the ring.

Redox Chemistry of Nitro and Amino Functionalities

The nitro and amino groups on the aromatic ring are redox-active. The most common reaction involving the nitro group is its reduction to an amino group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com Other reagents such as iron, zinc, or tin(II) chloride in acidic media can also be employed for this purpose. commonorganicchemistry.com The reduction of aromatic nitro compounds is a fundamental process in industrial chemistry for the synthesis of anilines. nih.govmdpi.com The reaction generally proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine. mdpi.comorientjchem.org

The amino group , in turn, can be oxidized . The oxidation of aminophenols can lead to the formation of quinone-imine structures, and in some cases, oxidative oligomerization or polymerization can occur, especially in the presence of catalysts like iron. nih.gov The redox potential of the system is influenced by the pH and the presence of other substituents on the ring. The presence of the electron-donating hydroxyl groups would facilitate the oxidation of the amino group. In the context of p-nitroaniline, the reduction of the nitro group and the subsequent redox processes of the resulting diamine have been studied in the development of redox-active electrolytes. rsc.org

Reactivity of Hydroxyl Groups and Potential Derivatization Sites

The two phenolic hydroxyl groups in this compound are potential sites for derivatization . These groups can undergo reactions typical of phenols, such as etherification and esterification. For instance, alkylation of the hydroxyl groups to form ethers can be achieved. In aminophenols, the relative reactivity of the amino and hydroxyl groups can be tuned by the reaction conditions. researchgate.net In basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a strong nucleophile and can readily react with alkyl halides. researchgate.net In neutral or acidic conditions, the amino group is generally more nucleophilic. researchgate.net

To selectively alkylate the hydroxyl groups in the presence of the amino group, the amino group can be temporarily protected. umich.edu Another strategy involves performing the reaction in a strong basic medium to favor the formation of the phenoxide. researchgate.net The presence of the electron-withdrawing nitro group will increase the acidity of the phenolic protons, making their deprotonation easier.

Kinetic and Thermodynamic Studies of Transformations

The kinetics of these reductions are influenced by factors such as temperature, catalyst loading, and the concentrations of the reactants. nih.govchlorpars.com The rate of reaction generally increases with temperature. Thermodynamic parameters like the activation energy can be determined from the temperature dependence of the reaction rate constant. nih.govchlorpars.com For the reduction of 4-nitrophenol (B140041), an induction period is sometimes observed, which has been attributed to the role of dissolved oxygen. acs.org

The thermodynamics of electrophilic aromatic substitution are characterized by a high activation energy for the initial attack on the aromatic ring due to the loss of aromaticity. libretexts.orgyoutube.com This first step is the rate-determining step and is endergonic. The subsequent deprotonation step is highly exergonic as it restores the stable aromatic system. youtube.com

Table 1: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Highly activated towards substitution at the C5 position. | Strong activating effects of -NH2 and -OH groups; potential for steric hindrance. |

| Nucleophilic Aromatic Substitution | Unlikely on the aromatic ring. | Lack of a good leaving group; presence of electron-donating groups. |

| Nitro Group Reduction | Readily reduced to an amino group. | Amenable to various reducing agents (e.g., H2/Pd-C, Fe/HCl). |

| Amino Group Oxidation | Susceptible to oxidation, potentially leading to quinone-imines or oligomers. | Presence of activating -OH groups; reaction conditions (pH, oxidant). |

| Hydroxyl Group Derivatization | Can be alkylated or acylated. | Reactivity can be controlled by pH to favor hydroxyl over amino group reaction. |

Catalytic Transformations and Reaction Pathways

Catalysis plays a crucial role in the transformations of this compound, particularly in the reduction of the nitro group. A wide range of catalysts can be employed for the hydrogenation of aromatic nitro compounds. commonorganicchemistry.comorganic-chemistry.org Noble metal catalysts like palladium and platinum are highly efficient. commonorganicchemistry.com Non-noble metal catalysts, such as Raney nickel and nickel boride, also exhibit good activity. commonorganicchemistry.comchlorpars.com The choice of catalyst can sometimes influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups.

The reaction pathway for the catalytic reduction of a nitro group to an amine on a metal surface is believed to proceed through a series of steps involving the formation of nitroso and hydroxylamino intermediates. mdpi.comorientjchem.org The catalyst facilitates the activation of hydrogen and its transfer to the nitro group.

In addition to reduction, other catalytic transformations could be envisaged. For example, transition metal-catalyzed cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the amino or hydroxyl groups, although the high degree of substitution and potential for catalyst inhibition would be challenges to overcome. The oxidative oligomerization of the aminophenol moiety can also be catalyzed by metal ions like Fe(III). nih.gov

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-Amino-6-nitro-1,3-benzenediol, DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry and understanding its electronic behavior. These calculations help in analyzing the distribution of electrons and the energies of molecular orbitals, which are fundamental to the molecule's chemical properties.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of electronic transitions.

For aromatic compounds containing both electron-donating groups (like the amino and hydroxyl groups) and electron-withdrawing groups (like the nitro group), the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. In this compound, the amino and hydroxyl groups enhance the electron density of the benzene (B151609) ring, contributing to the HOMO. Conversely, the strong electron-withdrawing nature of the nitro group localizes the LUMO.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and significant charge transfer characteristics. This intramolecular charge transfer is a crucial factor in the nonlinear optical properties of similar molecules. semanticscholar.orgmdpi.com DFT calculations allow for the precise quantification of this energy gap and visualization of the frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Substituted Aromatic Compounds

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| p-Aminophenol | -5.1 | -0.2 | 4.9 |

| p-Nitrophenol | -6.8 | -2.5 | 4.3 |

The data illustrates that the presence of a nitro group tends to lower both HOMO and LUMO energies and reduce the energy gap compared to an amino group, making the molecule more reactive.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate negative electrostatic potential and are typically found around electronegative atoms (like the oxygen atoms of the nitro and hydroxyl groups). These areas are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, usually located around hydrogen atoms, especially those of the amino and hydroxyl groups. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would show concentrated negative potential around the nitro group's oxygen atoms, making them centers of high electron density. The hydroxyl groups' oxygen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and hydroxyl groups would be characterized by positive potential, acting as electron-deficient sites. semanticscholar.org This analysis provides a clear picture of the molecule's charge distribution and helps in understanding its intermolecular interaction patterns.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts can be performed for this compound. nih.gov

The calculated vibrational frequencies often show systematic deviations from experimental results due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net Comparing the scaled theoretical spectra with experimentally recorded spectra is a standard method for vibrational mode assignment and structural confirmation. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the energies and nature of electronic transitions, such as the intramolecular charge transfer from the amino/hydroxyl-substituted ring to the nitro group. spectroscopyonline.com

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry offers a way to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, intermediates, and transition states that are often difficult to characterize experimentally. For a molecule like this compound, theoretical studies can elucidate mechanisms of reactions such as reduction of the nitro group, electrophilic substitution on the aromatic ring, or thermal decomposition. orientjchem.orgresearchgate.net

By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined. For instance, studies on the decomposition of nitroaromatic compounds often reveal that the initial step involves the cleavage of the C–NO2 bond. acs.org Computational models can map out the entire reaction pathway, identifying the lowest energy path and predicting reaction kinetics, which is crucial for understanding the stability and reactivity of the compound. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in solution. unipa.it

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Identify the different stable conformations (rotamers) of the amino and hydroxyl groups and determine their relative populations and the energy barriers for interconversion.

Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water) to study hydrogen bonding patterns between the solute and solvent molecules. It can also be used to model interactions in the solid state, helping to understand crystal packing.

Probe Dynamic Processes: Observe how the molecule's structure and interactions evolve over time, providing a dynamic picture of its behavior that complements the static view from quantum chemical calculations.

These simulations are essential for understanding how the molecule behaves in a realistic chemical environment, which is governed by a complex interplay of intramolecular and intermolecular forces.

Advanced Derivatization and Functionalization Strategies

Synthesis of Novel Derivatives of 4-Amino-6-nitro-1,3-benzenediol

The synthesis of novel derivatives from this compound hinges on the selective modification of its reactive functional groups. The inherent reactivity differences between the amino, nitro, and hydroxyl groups allow for a stepwise approach to generate a library of new compounds.

Initial derivatization can focus on the most reactive sites. For instance, the amino group is susceptible to acylation or alkylation under standard conditions. The hydroxyl groups can be targeted for etherification or esterification, while the nitro group is primarily a candidate for reduction to a further reactive amino functionality. A patent describing the preparation of related aminobenzenediols highlights that the precursors, such as dinitro-1,3-benzenediols, are key intermediates that are subsequently reduced to their amino counterparts. google.com This foundational chemistry underscores the feasibility of manipulating these functional groups.

By combining these transformations, a wide array of derivatives can be accessed. For example, a synthetic sequence could begin with the protection or acylation of the amino group, followed by selective etherification of one or both hydroxyl groups, and finally, reduction of the nitro group to open up new avenues for functionalization. The synthesis of other complex nitro- and amino-substituted heterocyclic systems, such as benzo[g]indazoles and 1,3-benzothiazin-4-ones, often involves the reaction of precursor molecules containing amino or nitro groups, demonstrating the synthetic utility of these functionalities in building molecular complexity. mdpi.comnih.govresearchgate.net

A summary of potential derivatization reactions is presented below:

Table 1: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |

| Alkylation | Alkyl halides, Reductive amination | N-Alkyl derivatives | |

| Diazotization | NaNO₂, aq. acid | Diazonium salt intermediate | |

| Hydroxyl (-OH) | Etherification | Alkyl halides, Base (e.g., K₂CO₃) | O-Alkyl (ether) derivatives |

| Esterification | Acyl chlorides, Carboxylic acids (DCC) | O-Acyl (ester) derivatives |

Strategic Functionalization at Amino, Nitro, and Hydroxyl Positions

Strategic functionalization requires careful selection of reagents and reaction conditions to achieve regioselectivity. The electronic nature of the benzene (B151609) ring, activated by hydroxyl and amino groups and deactivated by the nitro group, governs the outcome of these transformations.

Functionalization of the Amino Group: The primary amino group is a potent nucleophile and can be readily functionalized.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base can selectively form stable amide derivatives. This strategy is also useful as a protecting group step to prevent oxidation or other unwanted side reactions during subsequent modifications at other positions. researchgate.net

Alkylation: Direct alkylation can be challenging due to potential over-alkylation. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction, offers a more controlled method for introducing secondary or tertiary amino functionalities.

Functionalization of the Hydroxyl Groups: The two hydroxyl groups are acidic and can be converted into ethers or esters.

O-Alkylation (Etherification): The Williamson ether synthesis, employing an alkyl halide in the presence of a mild base like potassium carbonate, can be used to form mono- or di-ethers. The relative acidity of the two hydroxyl groups may allow for selective mono-alkylation under carefully controlled stoichiometric conditions.

O-Esterification: Reaction with acyl chlorides or carboxylic acids (using a coupling agent like DCC) yields ester derivatives. This reaction is typically straightforward and can be used to introduce a wide variety of functional moieties.

Functionalization of the Nitro Group: The nitro group's primary role in derivatization is as a precursor to an amino group.

Reduction: The transformation of a nitro group into an amine is a high-yield and common reaction in aromatic chemistry. nih.gov Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with metals in acid (e.g., SnCl₂/HCl) or sodium dithionite. This reduction converts the starting material into a triaminobenzene derivative, 4,6-diamino-1,3-benzenediol, which is a key intermediate for synthesizing further analogues, including high-purity diamino-1,3-benzenediols used in polymer synthesis. google.com

Exploration of Multi-substituted Analogues and Their Synthetic Access

The generation of multi-substituted analogues involves a multi-step synthetic approach, building upon the initial functionalization strategies. By strategically combining reactions at the amino, nitro, and hydroxyl positions, complex and diverse molecular architectures can be constructed.

A key strategy involves the reduction of the nitro group to an amine, yielding a triamino-benzenediol scaffold. The resulting three amino groups will exhibit different reactivities, which could potentially be exploited for selective sequential functionalization. For example, the newly formed amino group at position 6 might have a different electronic environment compared to the original amino group at position 4, enabling regioselective reactions.

The synthesis of fully substituted, high-energy benzenes, such as 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), demonstrates the feasibility of achieving hexasubstitution on a benzene ring through a sequence of acylation, activation, and nitration steps. nih.gov While the target molecule is different, this illustrates the principle of building complex substitution patterns on a benzene core.

A hypothetical pathway to a multi-substituted analogue could be:

Selective Protection/Functionalization: Mono-acylation of the amino group at position 4.

Hydroxyl Modification: Di-etherification of the two hydroxyl groups.

Nitro Group Reduction: Reduction of the nitro group at position 6 to a new amino group.

Differential Functionalization: Selective acylation or alkylation of the newly formed amino group at position 6.

Deprotection: Removal of the protecting group at position 4 to reveal the original amino group for further reaction.

This stepwise approach allows for the controlled introduction of multiple distinct functional groups onto the benzenediol core, leading to a wide range of structurally diverse analogues.

Stereoselective Synthesis Approaches for Chiral Derivatives (if applicable)

The parent compound, this compound, is an achiral molecule. Therefore, the introduction of chirality must occur through derivatization. This can be achieved by reacting one of the existing functional groups with a chiral reagent to create a diastereomeric mixture or by using a stereoselective catalyst to generate a single enantiomer.

While no specific examples of stereoselective synthesis starting from this compound are documented in the provided literature, general principles of asymmetric synthesis can be applied.

Reaction with Chiral Reagents: The amino or hydroxyl groups can be acylated or alkylated with an enantiomerically pure chiral acid or alcohol. For instance, esterification of the hydroxyl groups with a chiral carboxylic acid would result in a mixture of diastereomeric esters, which could potentially be separated by chromatography.

Enzymatic and Organocatalytic Methods: Modern synthetic chemistry often employs enzymes or small-molecule chiral catalysts to achieve high stereoselectivity. For example, a lipase (B570770) could be used for the enantioselective acylation of one of the hydroxyl groups, or a ketoreductase could be used in a chemoenzymatic cascade if the molecule were modified to contain a suitable ketone. nih.govchemrxiv.org Research into the synthesis of chiral α-amino acids has demonstrated the power of catalytic enantioselective C-H amination, suggesting that advanced catalytic methods could potentially be adapted to introduce chirality into derivatives of the target molecule. nih.gov

A hypothetical approach to a chiral derivative is outlined below:

Table 2: Hypothetical Stereoselective Synthesis Approaches

| Approach | Description | Potential Outcome |

|---|---|---|

| Diastereomeric Resolution | Reacting the amino group with a chiral acid (e.g., (S)-Mosher's acid) to form two diastereomeric amides. | Separable diastereomers, which can be hydrolyzed to yield enantiomers of the N-acylated derivative. |

| Enzymatic Kinetic Resolution | Using a lipase enzyme for the selective acylation of one enantiomer from a racemic derivative (e.g., a derivative where a chiral center has already been introduced). | One enantiomer is acylated while the other remains, allowing for separation. |

These strategies, while not yet reported for this specific compound, represent plausible and well-established methods for accessing chiral molecules from achiral precursors.

Emerging Applications in Materials Science and Chemical Technology

Role as a Building Block in Advanced Polymer Synthesis (e.g., polybenzoxazoles)

4-Amino-6-nitro-1,3-benzenediol serves as a crucial monomer intermediate in the synthesis of high-performance polymers, most notably polybenzoxazoles (PBO). google.com PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and modulus. These properties make them highly desirable for applications in aerospace, military, and other areas requiring robust, lightweight materials. google.com

The synthesis of high molecular weight PBOs is contingent on the purity of the monomers. google.com The related compound, 4,6-diamino-1,3-benzenediol, is particularly important for producing high molecular weight polybenzoxazoles. google.com Traditional synthesis methods for diaminobenzenediols often result in undesirable by-products, necessitating extensive purification. google.comgoogle.com However, processes have been developed to yield high-purity 4,6-diamino-1,3-benzenediol, which is essential for creating PBOs with superior properties. google.com The amino and hydroxyl functionalities of the benzenediol precursor are key to forming the characteristic oxazole (B20620) ring structure of the PBO backbone during polymerization.

Precursor for Novel Dyes and Pigments (focus on chemical properties and synthesis, not biological staining)

The chromophoric and auxochromic groups present in this compound make it a valuable precursor for the synthesis of novel dyes and pigments. The nitro group acts as a chromophore, an electron-withdrawing group that is essential for the color of the dye, while the amino and hydroxyl groups are auxochromes, which can modify the color and enhance the dye's affinity for a substrate.

Nitro compounds are a known class of dyes and pigments, and their applications include coloring for wool, silk, paper, and printing inks. epa.gov The synthesis of dyes from nitrobenzene (B124822) derivatives often involves reactions to introduce or modify functional groups on the aromatic ring, thereby tuning the resulting color and properties. epa.gov For instance, polynitrobenzenes are significant intermediates in the creation of amino or azo functional compounds, which have widespread use as dyes. nih.gov The specific arrangement of the amino, nitro, and hydroxyl groups on the this compound ring system offers a synthetically versatile platform for developing new colorants with potentially unique shades and fastness properties.

Applications in Non-Linear Optics (NLO) Materials

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. tcichemicals.com Organic molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for generating a large NLO response. researchgate.netnih.gov

Design Principles for NLO Active Compounds

The design of effective NLO materials hinges on creating molecules with a large change in dipole moment upon excitation. researchgate.net Key design principles include:

Donor-Acceptor Systems: The presence of strong electron-donating groups (like amino groups) and electron-accepting groups (like nitro groups) on a conjugated backbone enhances the ICT process. researchgate.net

π-Conjugation: A delocalized electron system, such as a benzene (B151609) ring, allows for efficient charge transfer across the molecule. tcichemicals.com

Asymmetry: Non-centrosymmetric molecular structures are often required to achieve a non-zero second-order hyperpolarizability (β), a measure of the NLO activity. researchgate.net

The structure of this compound, with its donor (amino, hydroxyl) and acceptor (nitro) groups on a benzene ring, aligns well with these principles, suggesting its potential as a building block for NLO materials.

Hyperpolarizability and Dipole Moment Computations

Computational studies using methods like Density Functional Theory (DFT) are crucial for predicting the NLO properties of molecules. researchgate.netresearchgate.net These calculations can determine the dipole moment (µ) and the first hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (au) |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | 5.4 | 499.22 |

| Urea (B33335) | Not available | 18.53 |

| Thiourea | Not available | 102.3 |

| Phenyl urea | Not available | 245.69 |

Utilization in Chemical Sensor Technologies

The development of chemical sensors for the detection of various analytes is a rapidly growing field. Materials that can exhibit a measurable change in their properties, such as their electrochemical or optical response, upon interaction with a specific chemical species are of great interest. The functional groups on the this compound molecule provide potential sites for interaction with analytes.

A polymer based on a similar structure, poly-4-amino-6-chloro-1,3-benzene disulfonamide, has been used to modify a pencil graphite (B72142) electrode for the simultaneous electrochemical quantification of catechol and hydroquinone. researchgate.net This demonstrates that polymers derived from substituted aminophenols can possess electrocatalytic activity and serve as effective materials for chemical sensing applications. researchgate.net The redox-active nature of the functional groups on such molecules can facilitate the detection of electrochemically active analytes. The specific combination of amino, nitro, and hydroxyl groups on this compound could be leveraged to create sensors with selectivity towards particular environmental or industrial chemicals.

Potential in Electrochemical Energy Storage Systems and Related Technologies

The search for new materials for electrochemical energy storage, such as batteries and supercapacitors, is driven by the need for higher energy and power densities. Organic molecules with redox-active functionalities are being explored as potential electrode materials. The presence of multiple redox-active groups on the this compound molecule, including the amino, nitro, and hydroxyl groups, suggests its potential for use in electrochemical applications.

Nitro- and amino-substituted benzene derivatives have been investigated in the context of energetic materials, where the combination of oxidizing (nitro) and fuel (amino) components within a single molecule is advantageous. nih.gov While the primary application here is different, the underlying principle of intramolecular redox reactions is relevant. The ability of the functional groups on this compound to undergo reversible oxidation and reduction reactions is a key requirement for an electrode material. Further research is needed to explore the electrochemical behavior of this compound and its derivatives to assess their suitability for energy storage systems.

Environmental Chemistry and Degradation Studies Excluding Safety to Humans

Photodegradation Pathways and Mechanisms

Direct photolysis of nitroaromatic compounds in the environment is generally considered a slow process. However, the presence of photosensitizers in surface waters can accelerate their degradation. For instance, the quantum yield for the photolysis of similar compounds like 4-nitrophenol (B140041) has been reported to be relatively low, in the range of 0.005 mol per Einstein. nih.gov The photodegradation of 4-Amino-6-nitro-1,3-benzenediol is expected to proceed through the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring. This can lead to hydroxylation, followed by ring cleavage and the formation of smaller, more readily degradable organic acids. The amino and nitro groups are also susceptible to photochemical transformations.

Research on related compounds like resorcinol (B1680541) has shown that photocatalytic degradation using semiconductors like TiO2 and ZnO can be effective. nih.gov These processes involve the generation of highly reactive hydroxyl radicals that can lead to the complete mineralization of the organic compound. nih.gov The presence of both amino and nitro groups on the benzene (B151609) ring of this compound is likely to influence the specific intermediates and final products of photodegradation.

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, with the specific pathway depending on the microbial consortia present and the redox potential of the environment. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation by many microorganisms. nih.gov

For compounds like 4-nitrophenol, biodegradation often proceeds via two main pathways: one involving the initial reduction of the nitro group to a hydroxylamino or amino group, and another involving the direct oxidative removal of the nitro group. The resulting intermediates, such as aminophenols or catechols, are then susceptible to ring cleavage. nih.gov Given the structure of this compound, it is plausible that similar initial steps occur. The presence of the amino group may influence the initial enzymatic attack.

Sorption and Mobility Characteristics in Soil and Water Systems

The movement of this compound through soil and aquatic systems is largely governed by its sorption to soil organic matter and clay minerals. The sorption of nitroaromatic compounds to soil is a complex process influenced by the properties of both the chemical and the soil. nih.gov

Soil organic matter (SOM) is often the predominant sorbent for nitroaromatics due to potential π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM. nih.gov The presence of polar functional groups, such as the hydroxyl and amino groups in this compound, can also lead to hydrogen bonding with soil components. nih.gov

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. epa.gov While an experimental Koc value for this compound is not available, studies on similar compounds like 4-nitroaniline (B120555) show Koc values in the range of 54-87, suggesting high mobility. nih.gov However, the potential for strong binding to humus suggests that mobility could be lower in organic-rich soils. nih.gov The sorption behavior is also influenced by soil pH and the presence of other ions, such as heavy metals, which can compete for sorption sites. nih.gov

Table 1: Factors Influencing Sorption of Nitroaromatic Compounds in Soil

| Factor | Influence on Sorption | Reference |

| Soil Organic Matter (SOM) | Primary sorbent due to π-π interactions and hydrogen bonding. | nih.gov |

| Clay Content and Type | Can contribute to sorption, especially when saturated with certain cations. | nih.gov |

| Soil pH | Affects the speciation of the compound and the surface charge of soil particles. | nih.gov |

| Presence of Co-contaminants | Can compete for sorption sites, potentially affecting mobility. | nih.gov |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants in water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com These processes are particularly effective for the treatment of recalcitrant compounds like nitroaromatics. nih.gov

The degradation kinetics of nitroaromatic compounds in AOPs are influenced by factors such as the concentration of the oxidant, pH, and the presence of other water constituents that can act as radical scavengers. The efficiency of different AOPs for the degradation of a specific compound can vary. For example, in the photocatalytic degradation of resorcinol, ZnO was found to be more effective than TiO2 under optimized conditions. nih.gov

Table 2: Comparison of Advanced Oxidation Processes for Phenolic Compound Degradation

| AOP System | Key Features | Efficiency | Reference |

| O3/UV-vis | Combination of ozone and UV radiation enhances hydroxyl radical production. | High efficiency for phenol (B47542) and nitrophenol removal. | nih.gov |

| TiO2/UV-vis | Heterogeneous photocatalysis using titanium dioxide as a catalyst. | Effective for mineralization, but can be inhibited by the parent compound. | nih.gov |

| ZnO/UV-vis | Heterogeneous photocatalysis using zinc oxide. | Showed greater degradation of resorcinol compared to TiO2 in one study. | nih.gov |

| Fenton (Fe2+/H2O2) | Homogeneous catalysis using ferrous ions and hydrogen peroxide. | A common and effective AOP for a wide range of organic pollutants. | youtube.com |

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are paramount for the separation and quantification of 4-Amino-6-nitro-1,3-benzenediol, offering high resolution and specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Photo Diode Array (PDA) or a mass spectrometry (MS) detector, is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. For the structural isomer 4-amino-3-nitrophenol (4A3NP), a validated HPLC-PDA method has been developed, which demonstrates the typical approach that would be applied. This method utilizes a C18 reversed-phase column with an isocratic mobile phase, providing selective separation from other isomers. pom.go.id

A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method offers even greater sensitivity and selectivity. An established method for 4A3NP uses a C18 column with an isocratic mobile phase of acetonitrile and water containing formic acid. Detection is achieved using an API 4000 mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high specificity and low detection limits. nih.gov The validation of these methods demonstrates excellent linearity, accuracy, and precision, making them suitable for reliable quantification in various sample types. pom.go.idnih.gov

| Parameter | HPLC-PDA Method for 4-amino-3-nitrophenol pom.go.id | LC-MS/MS Method for 4-amino-3-nitrophenol nih.gov |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | LUNA 3 µm C18, 150 × 3.00 mm |

| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80 v/v) | 40% Acetonitrile in water with 0.1% formic acid (v/v) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | Photo Diode Array (PDA) | API 4000 MS/MS (Positive MRM mode) |

| Linearity (R²) | 1.0 | 0.9962–0.9993 |

| Accuracy/Recovery | 99.06 - 101.05% | 93.5 - 111.73% |

| Precision (%RSD) | 0.59 - 1.92% | 1.7 - 14.46% |

| Limit of Quantitation (LOQ) | 0.07% | 50-80 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com However, the analysis of polar and thermally labile compounds like aminophenols and nitrophenols can be challenging. researchgate.netmatec-conferences.org Direct injection of underivatized nitrophenols can lead to poor peak shape and low sensitivity due to interactions with active sites in the injection port and column. researchgate.net

Electrochemical Methods for Sensitive Detection

Electrochemical sensors offer a compelling alternative to chromatographic methods, providing advantages such as high sensitivity, rapid response, low cost, and potential for miniaturization and in-situ detection. scispace.com The analysis of this compound, which contains electrochemically active nitro and amino groups, is well-suited for these techniques.

The core principle involves the reduction of the nitro group on the surface of a modified electrode. Various nanomaterials have been used to enhance the sensitivity and selectivity of these sensors. These materials increase the electrode's active surface area and improve the rate of electron transfer. scispace.comnih.gov For instance, sensors based on graphene composites, metal nanoparticles (e.g., gold), and cyclodextrins have shown excellent performance for detecting nitrophenol isomers. nih.govresearchgate.netresearchgate.net

Differential Pulse Voltammetry (DPV) is a commonly used technique that offers low detection limits by minimizing the background capacitive current. researchgate.netresearchgate.net Research on nitrophenol isomers has demonstrated that these sensors can achieve detection limits in the nanomolar (nM) to low micromolar (µM) range with wide linear response ranges. nih.govrsc.org While these studies focus on isomers, the principles are directly applicable to this compound. The selectivity of these sensors can be high, with minimal interference from other similar aromatic compounds. rsc.org

| Electrode Modification | Analyte(s) | Technique | Linear Range(s) | Limit of Detection (LOD) |

|---|---|---|---|---|

| β-cyclodextrin derivative-functionalized silicon carbide rsc.org | o-nitrophenol, p-nitrophenol | DPV | 0.01–150 µM | 0.019 µM (o-NP), 0.023 µM (p-NP) |

| Vertically-ordered mesoporous silica-nanochannel film on glassy carbon electrode nih.gov | p-nitrophenol | DPV | 10 nM–1 µM & 1–30 µM | 9.4 nM |

| Gold Nanoparticles/Reduced Graphene Oxide/Activated Carbon on GCE researchgate.net | 4-nitrophenol (B140041) | Amperometry | 18–592 µM | 0.36 µM |

| Nanoflake-rich boron-doped carbon nanowall electrode nih.gov | 4-nitrotoluene | DPV | Not specified | 10.2 nM |

Spectrophotometric Assays in Complex Chemical Matrices

UV-Visible spectrophotometry is a widely accessible and cost-effective analytical technique. However, its direct application for quantifying this compound in complex matrices like wastewater is often hindered by a lack of selectivity, as numerous other compounds may absorb light in the same wavelength range. analytik-jena.com

To enhance selectivity and sensitivity, spectrophotometric methods typically involve a derivatization step where the target analyte reacts with a chromogenic reagent to produce a uniquely colored product. For polynitroaromatic compounds, reaction with ethylenediamine has been used to form colored complexes suitable for quantitative analysis. acs.org This approach shifts the absorbance to a longer wavelength (typically in the visible region), moving it away from many potential interferences found in the UV region. analytik-jena.comacs.org

For analysis in regulated environments such as wastewater, standardized procedures are often followed. analytik-jena.com These methods, such as those outlined in DIN 38405 for water analysis, provide detailed protocols for sample preparation, derivatization, measurement, and handling of interfering ions to ensure the reliability and comparability of results. analytik-jena.com The use of modern spectrophotometers with high-precision optics ensures the generation of accurate calibration curves, which is crucial for quantitative analysis. analytik-jena.com

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, remove interfering substances, and ensure compatibility with the analytical instrument. retsch.combritannica.com The choice of technique depends on the sample type (e.g., water, soil, consumer product) and the required detection limits. organomation.com

Solid-Phase Extraction (SPE): SPE is the most widely used technique for the extraction and preconcentration of nitroaromatic compounds from aqueous samples. nih.govsigmaaldrich.commdpi.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. Subsequently, the analyte is eluted with a small volume of a suitable solvent. nih.gov

Various sorbents can be used, with the selection based on the polarity of the analyte. For nitroaromatics, common choices include:

Polymeric Resins: Amberlite XAD resins are effective for adsorbing a range of nitroaromatic compounds from water. nih.gov

Modified Silica: Sorbents like C18-bonded silica are used for retaining moderately polar compounds through hydrophobic interactions. mdpi.com

The eluent from the SPE cartridge is often compatible with both HPLC and GC analysis, allowing for a streamlined workflow. researchgate.net

Other Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. It can be effective but is often more time-consuming and uses larger volumes of organic solvents compared to SPE. retsch.com

QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method streamlines sample preparation by combining extraction with a salting-out step, followed by dispersive SPE (dSPE) for cleanup. While primarily developed for pesticide residue analysis, its principles are applicable to other organic contaminants. retsch.com

The main goals of these preparation steps are to achieve high recovery of the analyte, effectively remove matrix components that could interfere with the analysis, and concentrate the analyte to a level that is well above the detection limit of the chosen instrument. retsch.comorganomation.com

Future Research Perspectives and Challenges

Unexplored Synthetic Avenues and Methodological Advancements

The conventional synthesis of 4-Amino-6-nitro-1,3-benzenediol typically involves classical nitration and reduction reactions, which can present challenges in terms of selectivity and environmental impact. Future research is poised to explore more sophisticated and efficient synthetic methodologies.

One promising area is the adoption of continuous-flow chemistry . This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. beilstein-journals.orgyoutube.com The metal-free reduction of nitro compounds using agents like trichlorosilane (B8805176) has been successfully demonstrated in flow systems, offering a pathway to cleaner and more efficient synthesis of the amino functionality. beilstein-journals.org Furthermore, flow chemistry can enhance the safety of handling potentially energetic nitroaromatic compounds.

Biocatalysis presents another frontier for the synthesis of aminophenols from nitroaromatic precursors. rsc.org The use of enzymes, such as hydroxylaminobenzene mutase, in combination with mild reducing agents in a flow system, could provide a highly selective and environmentally benign route to related aminophenol structures. rsc.org Research into identifying or engineering enzymes that can specifically act on substituted nitroresorcinols would be a significant step forward. mdpi.com

Additionally, advancements in greener nitration techniques are critical. Traditional methods often rely on harsh mixed acids, generating significant waste. rsc.org Emerging alternatives include photochemical nitration, which utilizes UV radiation to generate nitrating species under milder conditions, and mechanochemistry, which employs solvent-minimized ball milling with recyclable nitrating agents. rsc.orgmjcce.org.mkmjcce.org.mkresearchgate.net Exploring the applicability of these methods to the specific synthesis of this compound could lead to more sustainable production processes. researchgate.net

Integration of Advanced Computational Modeling for Predictive Research

The trial-and-error nature of chemical synthesis and materials development can be significantly mitigated through the integration of advanced computational modeling. For a molecule like this compound, computational chemistry offers powerful predictive capabilities.

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry. nih.govnd.eduiscientific.orgrsc.org By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, yields, and optimal conditions with increasing accuracy. nih.govnd.eduiscientific.org This "predictive chemistry" approach could be instrumental in identifying novel, high-yield synthetic routes to this compound and in streamlining the development of its derivatives. rsc.org Furthermore, ML models can help in rationalizing solid-state synthesis conditions for downstream material processing. acs.org

Density Functional Theory (DFT) and other quantum mechanics methods are invaluable for understanding the electronic structure and reactivity of molecules. anl.gov These computational studies can be used to predict the properties of materials derived from this compound, such as their thermal stability and electronic characteristics. researchgate.netrsc.org For instance, DFT calculations can help in understanding the bond dissociation energies of nitroaromatic compounds, which is crucial for applications in energetic materials. researchgate.net Such computational insights can guide the rational design of new molecules with desired functionalities before their physical synthesis is attempted. nih.gov

Development of Novel Materials with Tunable Properties

The primary application of related diaminobenzenediols has been in the synthesis of high-performance polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength. researchgate.net The unique substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, offers a rich platform for the development of novel materials with highly tunable properties.

By strategically modifying the functional groups of the benzenediol monomer, the properties of the resulting polymers can be precisely controlled. For example, the introduction of different substituents can influence the polymer's solubility, processability, and final thermal and mechanical characteristics. researchgate.net Research into the polymerization of this compound and its derivatives could lead to a new generation of polybenzoxazoles or other heterocyclic polymers with tailored properties for specific applications.

Furthermore, the functional groups on the aromatic ring open up possibilities for post-polymerization modification. This could allow for the creation of materials with dynamic properties, such as responsiveness to stimuli like pH or light. The borylation of polymers like PVC to introduce new functionalities demonstrates the potential of such post-synthesis modifications. acs.org Exploring similar strategies with polymers derived from this compound could lead to innovative "smart" materials.

Sustainability Considerations in Synthesis and Application

A significant challenge and opportunity in the future of chemical manufacturing lies in the integration of sustainability principles. For this compound, this encompasses both its synthesis and the lifecycle of the materials derived from it.

The development of greener synthetic routes , as discussed in section 10.1, is paramount. This includes the use of less hazardous reagents, minimizing solvent use through techniques like mechanochemistry, and improving energy efficiency with flow processes. beilstein-journals.orgrsc.orgcardiff.ac.uk The catalytic hydrogenation of nitrophenols to aminophenols is a well-established greener alternative to stoichiometric reductions, and optimizing catalysts for this specific transformation is a key research goal. bcrec.idias.ac.in

Another critical aspect of sustainability is the use of bio-based feedstocks . biobasedpress.eu Research into the production of benzenediol structures from renewable resources, such as lignin (B12514952) or carbohydrate-derived platform chemicals, is gaining momentum. biobasedpress.eunih.govnih.gov For instance, 1,2,4-benzenetriol (B23740) has been sourced from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. nih.govnih.gov Integrating such bio-based precursors into the synthesis of functionalized benzenediols like the title compound could significantly reduce the carbon footprint of the resulting materials. rsc.org

Interdisciplinary Research Opportunities in Advanced Chemical Science

The unique chemical architecture of this compound positions it at the intersection of several scientific disciplines, creating a fertile ground for interdisciplinary research.

In materials science , the high-performance polymers derived from this compound are of significant interest for the aerospace and military sectors due to their thermal stability and mechanical strength. Further collaboration between chemists and materials scientists is crucial to optimize these properties and develop materials for even more demanding applications.

In electronics , the highly conjugated and functionalized nature of polymers derived from this benzenediol could lead to novel organic electronic materials. Research into their conductive, semi-conductive, and photophysical properties could open up applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.

The functional groups also provide handles for applications in biomaterials science . The tailored functionalization of natural phenols has been shown to improve their biological activity. nih.govnih.gov While direct biological applications of this specific nitro-containing compound are not the focus, its derivatives could serve as monomers for biocompatible polymers or as scaffolds for the synthesis of biologically active molecules, bridging chemistry with pharmacology and medicine. nih.gov

The convergence of synthetic chemistry, computational science, materials engineering, and sustainability science will be essential to unlock the full potential of this compound and its derivatives, paving the way for the next generation of advanced materials and chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.